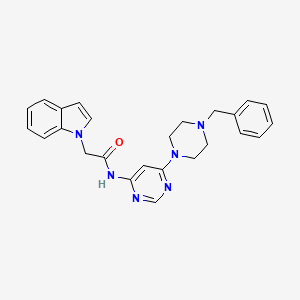

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c32-25(18-31-11-10-21-8-4-5-9-22(21)31)28-23-16-24(27-19-26-23)30-14-12-29(13-15-30)17-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,26,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUBGOIBKUUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article details its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6O |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1421584-25-9 |

The structure features a pyrimidine core linked to a benzylpiperazine moiety and an indole group, which are critical for its biological interactions.

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide interacts with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its mechanism may involve:

- Inhibition of Protein Kinases: The compound has shown promise as an inhibitor of specific kinases, which play vital roles in cell proliferation and survival.

- Modulation of Neurotransmitter Receptors: Due to the presence of the piperazine group, it may interact with neurotransmitter receptors, influencing central nervous system activities.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These findings suggest significant antiproliferative activity, making it a candidate for further development as an anticancer therapeutic .

Antimicrobial Activity

In addition to its anticancer effects, N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide has been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting its potential use in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with modifications in their structure:

- Thiazole Derivatives: A study on thiazole analogs revealed that structural modifications significantly impact their antimalarial activity, indicating that similar approaches could optimize N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide for enhanced efficacy .

- Hybrid Compounds: Research on hybrid phthalimido-thiazole derivatives demonstrated promising leishmanicidal activity, providing insights into how structural variations can lead to improved biological profiles .

Comparison with Similar Compounds

Structural Features and Key Substituents

The 1H-indole-acetamide moiety introduces π-π stacking capabilities and hydrogen-bonding sites, which are critical for binding affinity. Comparative analysis of bond lengths and angles in analogous compounds (e.g., compound 3a in ) suggests reliable geometric predictions for this class of molecules using computational methods like B3LYP .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-indol-1-yl)acetamide?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling is used to attach the benzylpiperazine moiety to the pyrimidine core. Key steps include degassing solvents (e.g., dioxane/water mixtures), using Pd(dppf)Cl₂ as a catalyst, and optimizing reaction temperatures (e.g., 100°C for 16 hours) . Precursor intermediates like 6-chloropyrimidin-4-yl derivatives are often functionalized with acetamide groups via nucleophilic substitution or condensation reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation involves a combination of techniques:

- X-ray crystallography (XRD) : Determines bond lengths (e.g., C(9)-N(1) at 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) at 124.87°) to validate computational models .

- NMR spectroscopy : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyrimidine protons at δ 8–9 ppm).

- IR spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1620 cm⁻¹ for acetamide) .

Q. What initial pharmacological assays are used to evaluate this compound’s activity?

- Methodological Answer : In vitro binding assays (e.g., radioligand displacement for receptor targets) and enzyme inhibition studies are conducted. For example, antiparkinsonian activity might be assessed via dopamine receptor modulation in cell lines, using controls like haloperidol or clozapine . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related receptors (e.g., A2A adenosine) are critical .

Advanced Research Questions

Q. How are reaction yields optimized in palladium-mediated coupling steps during synthesis?

- Methodological Answer : Optimization involves:

- Catalyst selection : Pd(dppf)Cl₂ improves coupling efficiency for heteroaromatic systems .

- Solvent systems : Mixed solvents (e.g., dioxane/water) enhance solubility and reduce side reactions.

- Degassing : Removes oxygen to prevent catalyst deactivation.

- Purification : Column chromatography (e.g., DCM/MeOH gradients) isolates products with >95% purity .

Q. How do computational models contribute to understanding the bioactive conformation of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict geometries, which are validated against XRD data. For example, computational models accurately replicate bond angles (e.g., 124.87° in indole-acetamide linkages) and identify reactive sites (e.g., pyrimidine C4 for electrophilic substitution) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies are addressed via:

- Pharmacokinetic (PK) studies : Measuring bioavailability, plasma half-life, and blood-brain barrier penetration.

- Metabolite identification : LC-MS/MS detects active or inhibitory metabolites.

- Dose adjustment : Scaling from in vitro IC₅₀ to in vivo effective doses using allometric modeling .

Q. How are structure-activity relationship (SAR) studies designed to evaluate benzylpiperazine and indole modifications?

- Methodological Answer : SAR involves:

- Systematic substitution : Replacing benzyl with cyclohexyl or fluorobenzyl groups to assess steric/electronic effects.

- Functional group swaps : Exchanging indole with azaindole to modulate π-π stacking.

- In vitro profiling : Testing derivatives against target receptors (e.g., dopamine D₂) and off-targets (e.g., serotonin 5-HT₂A) to quantify selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicts between computational predictions and experimental bioactivity data?

- Methodological Answer :

Re-validate computational models : Ensure basis sets (e.g., 6-311++G**) and solvent parameters (e.g., PCM for water) are accurate.

Reassess assay conditions : Confirm target protein conformation (e.g., active vs. inactive states) and buffer pH (e.g., 7.4 vs. 6.8).

Explore alternative binding modes : Molecular dynamics simulations (50–100 ns trajectories) identify allosteric or protein-flexibility-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.